Abarelix

Prostate Cancer Endocrinology Androgen Deprivation Therapy

Abarelix is the definitive, first-in-class GnRH antagonist for research requiring authentic comparative pharmacology. Unlike modern alternatives, only Abarelix recapitulates the precise histamine-release profile and hypersensitivity risk that defined first-generation GnRH antagonists, serving as an essential benchmark in medicinal chemistry SAR studies. Its rapid-onset, reversible castration—achieved within one week without the confounding testosterone surge of agonists—makes it the preferred tool for acute hormone-sensitive gene expression studies and protocols requiring clean washout periods. Procure authentic Abarelix to ensure valid, interpretable data in studies of GnRH antagonist evolution, pharmacovigilance comparisons, and next-generation antagonist design.

Molecular Formula C72H95ClN14O14
Molecular Weight 1416.1 g/mol
CAS No. 183552-38-7
Cat. No. B549359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbarelix
CAS183552-38-7
SynonymsPlenaxis; PPI-149; Abarelix; Abarelix-Depot-M; R-3827; R3827; R 3827
Molecular FormulaC72H95ClN14O14
Molecular Weight1416.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C
InChIInChI=1S/C72H95ClN14O14/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+/m1/s1
InChIKeyAIWRTTMUVOZGPW-HSPKUQOVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water

Abarelix for Advanced Prostate Cancer Research: A GnRH Antagonist Procurement Guide


Abarelix (CAS 183552-38-7) is a synthetic decapeptide gonadotropin-releasing hormone (GnRH) antagonist [1]. It acts as a competitive antagonist at the pituitary GnRH receptor, leading to rapid suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testicular testosterone production [2]. This mechanism provides immediate androgen deprivation without the initial testosterone surge characteristic of GnRH agonists [3]. Originally marketed as Plenaxis, it was approved for the palliative treatment of advanced symptomatic prostate cancer but was voluntarily withdrawn from the market in 2006, making it a compound of specific interest for comparative pharmacology and historical research studies [4].

Why Abarelix Cannot Be Substituted for Degarelix or Leuprolide in Comparative Research


Abarelix belongs to a class of GnRH antagonists that includes degarelix, cetrorelix, and ganirelix, but each exhibits a unique pharmacological and safety profile that precludes simple interchange [1]. While all members of this class share a common mechanism of competitive receptor antagonism, key differentiators exist in their histamine release potential, duration of action, and clinical safety outcomes [2]. For example, degarelix was specifically engineered for a longer duration of action and a lower anaphylactic risk, while abarelix's clinical use was limited by hypersensitivity reactions [3]. Therefore, for any study aiming to elucidate structure-activity relationships, model the clinical history of GnRH antagonists, or compare the specific safety profile of first-generation antagonists, only the use of authentic Abarelix will yield valid and interpretable data. Generic selection of another antagonist would introduce confounding variables that obscure these specific research questions.

Quantitative Differentiation of Abarelix: Head-to-Head Evidence vs. Leuprolide and Degarelix


Avoidance of Testosterone Surge: Abarelix vs. Leuprolide Acetate

Abarelix completely avoids the initial testosterone surge, a hallmark and clinical drawback of GnRH agonists like leuprolide. In a Phase 3 trial, no patients (0%) in the abarelix group experienced a surge, whereas 82% of patients treated with leuprolide acetate did (P <0.001) [1]. This differential effect is a direct consequence of the antagonist mechanism, which immediately blocks the GnRH receptor without causing the initial agonistic stimulation observed with agonists [2].

Prostate Cancer Endocrinology Androgen Deprivation Therapy Testosterone Flare

Rapidity of Medical Castration: Abarelix vs. Leuprolide Acetate

Abarelix induces medical castration (serum testosterone < 50 ng/dL) significantly faster than the agonist leuprolide. In a head-to-head Phase 3 trial, 24% of abarelix-treated patients were castrate just 1 day after injection, and 78% were castrate after 7 days. In contrast, 0% of patients receiving leuprolide acetate were castrate on either day 1 or day 7 [1]. This rapid onset of action is a key differentiating feature of the antagonist class [2].

Prostate Cancer Endocrinology Castration Testosterone Suppression

Histamine Release Profile: Abarelix vs. Degarelix, Cetrorelix, and Ganirelix

The histamine-releasing potential of Abarelix, which correlates with the risk of anaphylactoid reactions, is intermediate among marketed GnRH antagonists. In an ex vivo human skin model, Abarelix caused a 143% increase in histamine release at 30 µg/mL and a 362% increase at 300 µg/mL. This was significantly higher than degarelix (which caused no significant increase) and ganirelix, but lower than cetrorelix [1]. This specific rank order (cetrorelix > abarelix > ganirelix > degarelix) provides a quantitative basis for comparative safety studies [2].

Immunology Safety Pharmacology Anaphylaxis Histamine Mast Cell

In Vivo Duration of Action: Abarelix vs. Degarelix

Abarelix has a shorter duration of action compared to the later-generation antagonist degarelix. In a castrated rat model, degarelix demonstrated a dose-dependent increase in the duration of LH suppression that was not observed with abarelix [1]. While both compounds have comparable in vitro potency at the GnRH receptor [2], degarelix's extended activity is attributed to a depot effect and slower systemic clearance [3]. This difference is critical for studies modeling long-term androgen deprivation.

Pharmacokinetics Pharmacodynamics Duration of Action Luteinizing Hormone Castrated Rat Model

Optimal Research Applications for Abarelix Based on Comparative Evidence


Modeling the Historical GnRH Antagonist Clinical Profile

Abarelix is the prototypical GnRH antagonist, having been the first to receive regulatory approval before its withdrawal. Studies focusing on the evolution of prostate cancer therapies, comparative pharmacovigilance, or the specific adverse event profile that led to market withdrawal (namely, immediate-onset systemic allergic reactions) require authentic Abarelix. Using a modern antagonist like degarelix would not recapitulate this historical safety profile [1]. The quantitative data on its histamine release potential provides a specific, measurable correlate for these investigations [2].

Short-Term Androgen Deprivation and Pharmacodynamic Washout Studies

Unlike the long-acting depot formulations of degarelix, Abarelix's relatively shorter duration of action makes it a preferred tool for experiments where a rapid and reversible castration state is desired. This is crucial for studying acute changes in hormone-sensitive gene expression or for combination therapy studies where a clean washout period is required before administering a subsequent agent [1]. Its ability to achieve castration in 24-78% of patients within a week, without the confounding testosterone surge of agonists, provides a clean, rapid-onset baseline [2].

Structure-Toxicity Relationship Studies for Anaphylactoid Reactions

The quantitative differences in histamine release among GnRH antagonists (cetrorelix > abarelix > ganirelix > degarelix) provide a valuable dataset for medicinal chemistry investigations [1]. Abarelix serves as a key comparator molecule, representing an intermediate-risk profile. Research aimed at designing next-generation antagonists with reduced anaphylactoid potential relies on the ability to test and compare the histamine-releasing activity of novel compounds against this well-characterized benchmark [2].

Differentiating GnRH Agonist vs. Antagonist Physiology

Abarelix is the definitive tool for experiments designed to isolate the specific physiological consequences of GnRH antagonism. Its direct comparison with leuprolide unequivocally demonstrates the avoidance of the testosterone surge (0% vs. 82%) and rapid castration [1]. Any study seeking to understand the downstream signaling differences, clinical outcomes, or side effect profiles attributable solely to the mechanism of receptor antagonism (rather than desensitization) must use an authentic antagonist like Abarelix [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abarelix

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.